3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
Description
Molecular Structure and Formula
3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibits a well-defined molecular structure characterized by its molecular formula C8H6F3NO2 and molecular weight of 205.13 grams per mole. The compound represents a heterocyclic structure that features a dihydropyridine ring system as its core framework, with specific substitution patterns that significantly influence its chemical behavior and properties. The structural architecture incorporates a six-membered nitrogen-containing ring that has been partially saturated, distinguishing it from fully aromatic pyridine derivatives while maintaining key heterocyclic characteristics.
The molecular composition analysis reveals the presence of eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's unique chemical identity. This molecular arrangement creates a distinctive chemical entity that belongs to the broader family of dihydropyridinone derivatives, yet possesses unique characteristics due to its specific substitution pattern.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| Chemical Abstracts Service Number | 116548-05-1 |
| Total Atom Count | 20 |
| Heavy Atom Count | 14 |
Properties
IUPAC Name |
3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZQCGYAFJZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554902 | |
| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-05-1 | |
| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl ketone with a suitable amine, followed by cyclization to form the dihydropyridinone ring . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one lies in its substitution pattern:
- Position 3 : Acetyl group (COCH₃), which is bulkier and more electron-withdrawing than methyl or other alkyl groups.
- Position 6 : Trifluoromethyl group (CF₃), a strong electron-withdrawing substituent.
In contrast:
- 6-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 1425970-82-6) has a methyl group at position 6 and CF₃ at position 3 .
- 6-Methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 22123-19-9) features CF₃ at position 4 and methyl at position 6 .
These positional differences significantly alter electronic and steric properties. For example, CF₃ at position 6 (as in the target compound) may create distinct dipole moments compared to CF₃ at positions 3 or 4.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key observations:
- Molar Mass : The acetyl group increases the target compound’s molar mass by ~28 g/mol compared to methyl-substituted analogs.
- Boiling Point : The higher polarity of the acetyl group may elevate the boiling point relative to the 233.5°C reported for 6-methyl-3-CF₃ .
- Acidity (pKa) : The pKa of 9.77 for 6-methyl-3-CF₃ reflects the NH group’s acidity. The acetyl group in the target compound is expected to lower the pKa (increased acidity) due to its electron-withdrawing nature.
Reactivity and Stability
- Electrophilic Reactivity : The acetyl group may direct electrophilic attacks to specific ring positions, unlike methyl or CF₃ groups.
- Hydrolytic Stability : The acetyl moiety could render the compound susceptible to hydrolysis under acidic/basic conditions, whereas CF₃ and methyl groups enhance stability .
- Solubility : The acetyl group’s polarity may improve aqueous solubility compared to methyl-substituted analogs, though the CF₃ group counterbalances this by increasing lipophilicity.
Biological Activity
3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by its molecular formula and a molecular weight of 205.13 g/mol. This compound features a dihydropyridine ring with an acetyl group and a trifluoromethyl substituent, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structural uniqueness of this compound can be summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.13 g/mol |
| Structural Features | Dihydropyridine ring, Acetyl group, Trifluoromethyl group |
| IUPAC Name | 3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may act on various targets, including:
- Calcium Channel Blockers : Similar compounds have shown efficacy in modulating calcium channels, which play a crucial role in cellular signaling.
- Vanilloid Receptor Antagonists : The structure suggests potential interactions with vanilloid receptors involved in pain signaling pathways.
2. Oxidative Stress Modulation
The interaction of this compound with the Nrf2-Keap1 pathway has been studied for its implications in oxidative stress. The Nrf2 transcription factor regulates antioxidant response genes, and compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of interest for treating diseases associated with oxidative stress and inflammation .
The mechanism of action for this compound involves:
- Binding Affinity : The trifluoromethyl group enhances binding to target proteins, leading to inhibition or modulation of their activity.
- Biochemical Pathways : The compound's interaction with specific molecular targets can affect various biochemical pathways, contributing to its observed biological effects.
Case Studies
Several studies have highlighted the biological activity of compounds structurally similar to this compound:
Study 1: Calcium Channel Blocker Activity
A study demonstrated that derivatives of dihydropyridinones exhibited significant calcium channel blocking activity. The presence of trifluoromethyl groups was correlated with increased potency.
Study 2: Nrf2 Activation
Research focused on the Nrf2 pathway showed that certain dihydropyridinones could inhibit the Keap1-Nrf2 interaction, leading to enhanced expression of antioxidant genes. This suggests potential therapeutic applications in conditions characterized by oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : A common method includes the reaction of a trifluoromethyl ketone with an appropriate amine followed by cyclization.
Summary Table of Synthesis Methods
| Method | Description |
|---|---|
| Condensation with Trifluoromethyl Ketone | Reaction with suitable amines followed by cyclization |
| Electrophilic Fluorination | Use of Selectfluor for fluorination of dihydropyridines |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
